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molecular formula C12H15N3O6S B8296692 3-Nitro-4-piperidino-5-sulphamyl-benzoic acid

3-Nitro-4-piperidino-5-sulphamyl-benzoic acid

Cat. No. B8296692
M. Wt: 329.33 g/mol
InChI Key: BNFUWCZUXADTQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03971819

Procedure details

By substituting 3-nitro-4-piperidino-5-sulphamyl-benzoic acid for the 4-anilino-3-nitro-5-sulphamyl-benzoic acid of Example 9 B, the above compound was obtained with a melting point of 279°C (decomp.) after recrystallization from aqueous methanol.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
4-anilino-3-nitro-5-sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([S:19](=[O:22])(=[O:21])[NH2:20])[C:12]=1[N:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[C:7]([OH:9])=[O:8])([O-])=O.N(C1C(S(=O)(=O)N)=CC(C(O)=O)=CC=1[N+]([O-])=O)C1C=CC=CC=1>>[NH2:1][C:4]1[CH:5]=[C:6]([CH:10]=[C:11]([S:19](=[O:21])(=[O:22])[NH2:20])[C:12]=1[N:13]1[CH2:18][CH2:17][CH2:16][CH2:15][CH2:14]1)[C:7]([OH:9])=[O:8]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])C=1C=C(C(=O)O)C=C(C1N1CCCCC1)S(N)(=O)=O
Step Two
Name
4-anilino-3-nitro-5-sulphamyl-benzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(C1=CC=CC=C1)C1=C(C=C(C(=O)O)C=C1S(N)(=O)=O)[N+](=O)[O-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the above compound was obtained with a melting point of 279°C (decomp.)
CUSTOM
Type
CUSTOM
Details
after recrystallization from aqueous methanol

Outcomes

Product
Name
Type
Smiles
NC=1C=C(C(=O)O)C=C(C1N1CCCCC1)S(N)(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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